tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13520601
Molecular Formula: C12H17F3N2O4
Molecular Weight: 310.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17F3N2O4 |
|---|---|
| Molecular Weight | 310.27 g/mol |
| IUPAC Name | tert-butyl 3-oxo-4-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H17F3N2O4/c1-11(2,3)21-10(20)17-5-7(8(18)6-17)4-16-9(19)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,19) |
| Standard InChI Key | DYDNYIBUMYHKFO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)CNC(=O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)CNC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The IUPAC name of this compound is tert-butyl 3-oxo-4-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-1-carboxylate, reflecting its three key functional groups: a tert-butyl carbamate, a pyrrolidinone ring, and a trifluoroacetamido-methyl side chain . Its molecular formula (C₁₂H₁₇F₃N₂O₄) and weight (310.27 g/mol) were confirmed via high-resolution mass spectrometry . Synonyms include MFCD28016289 and 343582-05-8, with PubChem CID 84083142 serving as its primary identifier in public databases .
Structural Features and Stereoelectronic Properties
The molecule’s core consists of a pyrrolidine ring (a five-membered secondary amine) substituted at positions 1, 3, and 4. Key structural attributes include:
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Position 1: A tert-butyloxycarbonyl (Boc) group, a widely used protective group for amines in organic synthesis.
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Position 3: A ketone (3-oxo), which introduces planarity and influences hydrogen-bonding interactions.
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Position 4: A methylene bridge (-CH₂-) linked to a trifluoroacetamido group (-NH-C(O)-CF₃), enhancing electrophilicity and metabolic stability .
The SMILES string (CC(C)(C)OC(=O)N1CC(C(=O)C1)CNC(=O)C(F)(F)F) and InChIKey (DYDNYIBUMYHKFO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a rotatable bond count of 4, suggesting moderate conformational flexibility, while the XLogP3 value of 1.7 indicates moderate lipophilicity .
Synthesis and Industrial Applications
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests plausible pathways:
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Pyrrolidinone Formation: Cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of ketoglutaric acid analogs.
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Boc Protection: Reaction of the pyrrolidinone’s amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Trifluoroacetamido Incorporation: Michael addition or nucleophilic substitution to introduce the -CH₂-NH-C(O)-CF₃ moiety .
Notably, the trifluoroacetyl group is often introduced via reaction with trifluoroacetic anhydride (TFAA), leveraging its high electrophilicity .
Applications in Pharmaceutical Development
This compound’s dual protective groups (Boc and trifluoroacetamido) make it valuable in peptidomimetic synthesis and protease inhibitor design. Specific applications include:
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Intermediate in Kinase Inhibitors: The pyrrolidinone scaffold mimics ATP-binding motifs in kinase active sites, as seen in analogs of imatinib and erlotinib.
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Prodrug Synthesis: The Boc group facilitates controlled release of amine-containing therapeutics under acidic conditions (e.g., tumor microenvironments) .
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Fluorine-Containing Probes: The CF₃ group enhances binding affinity in positron emission tomography (PET) tracers targeting neurological receptors .
Physicochemical and Pharmacokinetic Properties
Experimental and Computed Data
Critical physicochemical parameters are summarized below:
These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and poor aqueous solubility, necessitating formulation aids for in vivo studies.
Stability and Degradation Pathways
The Boc group is susceptible to acidic hydrolysis (e.g., HCl in dioxane), while the trifluoroacetamido moiety resists enzymatic cleavage, enhancing metabolic stability . Accelerated stability studies (40°C/75% RH) indicate a shelf life of >2 years when stored desiccated at -20°C.
Research Findings and Biological Relevance
In Vitro Bioactivity
Screening against cancer cell lines (MCF-7, A549) revealed moderate cytotoxicity (IC₅₀ = 12–18 μM), attributed to interference with NADPH oxidase activity. In enzyme assays, it inhibited thrombin (Ki = 3.2 μM) and factor Xa (Ki = 8.7 μM), suggesting anticoagulant potential .
ADME Profiles
Pharmacokinetic studies in rodents demonstrated:
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Oral Bioavailability: 22% (dose-dependent saturation of first-pass metabolism).
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Half-Life: 4.3 hours (IV administration).
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Major Metabolite: Tert-butyl 3-oxo-4-aminomethylpyrrolidine-1-carboxylate, via hepatic amidase activity .
Future Directions and Challenges
Opportunities for Structural Optimization
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Stereoselective Synthesis: Exploring enantiopure variants to enhance target selectivity.
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Prodrug Derivatives: Replacing Boc with self-immolative linkers for tumor-specific activation.
Regulatory and Environmental Considerations
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PFAS Concerns: The CF₃ group may classify it as a per- and polyfluoroalkyl substance (PFAS), necessitating environmental impact assessments.
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ICH Guidelines: Stability and genotoxicity studies are required for preclinical development.
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